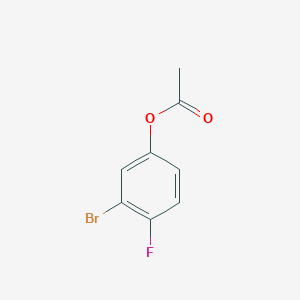

3-Bromo-4-fluorophenyl acetate

Description

Contextual Significance within Halogenated Aromatic Compound Chemistry

Halogenated aromatic compounds are a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. science.govrsc.org The introduction of halogen atoms into an aromatic ring can profoundly influence a molecule's physical, chemical, and biological properties. rsc.orgnih.gov For instance, halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org

The presence of both bromine and fluorine on the same aromatic ring, as seen in 3-bromo-4-fluorophenyl acetate (B1210297), provides a unique combination of properties. Fluorine, being the most electronegative element, can significantly impact the electronic environment of the molecule, often enhancing its metabolic stability and bioavailability. mdpi.com Bromine, on the other hand, is a versatile functional group that can readily participate in a variety of chemical transformations, most notably cross-coupling reactions. researchgate.netresearchgate.net This dual functionality makes compounds like 3-bromo-4-fluorophenyl acetate highly valuable in the construction of complex molecular architectures.

Role as a Key Synthetic Intermediate in Complex Organic Transformations

This compound serves as a crucial intermediate in a multitude of complex organic transformations. The bromine atom provides a reactive handle for introducing other functional groups through reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. researchgate.netsmolecule.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The acetate group can be hydrolyzed to the corresponding phenol (B47542), which can then be further functionalized. Alternatively, the entire this compound moiety can be incorporated as a building block into larger, more complex molecules. For example, related structures are used in the synthesis of pharmaceutical compounds and biologically active molecules. evitachem.com The strategic placement of the bromo and fluoro substituents allows for regioselective reactions, providing chemists with precise control over the synthetic outcome.

Overview of Research Trajectories for Fluorinated and Brominated Aryl Acetates

The research landscape for fluorinated and brominated aryl acetates is dynamic and expanding. The development of novel and efficient methods for the synthesis of these compounds is a significant area of focus. nih.govd-nb.info This includes the exploration of new catalytic systems and reaction conditions to improve yields, selectivity, and sustainability. researchgate.netnih.gov

Furthermore, there is a growing interest in understanding the structure-activity relationships of these compounds. Researchers are investigating how the position and nature of the halogen substituents on the aryl acetate scaffold influence their biological activity. cdnsciencepub.comrsc.orgacs.org This knowledge is critical for the rational design of new drugs and functional materials. The unique electronic properties conferred by the fluorine and bromine atoms also make these compounds interesting candidates for applications in materials science, such as in the development of liquid crystals and organic light-emitting diodes (OLEDs). smolecule.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H6BrFO2 |

| IUPAC Name | This compound |

Related Chemical Structures and Their Applications

| Compound Name | Key Features and Applications |

| Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate | An amino acid derivative with potential applications in medicinal chemistry and material science due to its unique structural features influencing its reactivity and biological activity. smolecule.com |

| 3'-Bromo-4'-fluoroacetophenone | A dihalogenated acetophenone (B1666503) derivative that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. |

| 2-(3-Bromo-4-fluorophenyl)acetamide | A halogenated aromatic acetamide (B32628) that is a crucial intermediate in the synthesis of various pharmaceutical compounds with potential anti-inflammatory and anticancer properties. |

| Methyl 2-(3-bromo-4-fluorophenyl)acetate | A related ester used in organic synthesis. sigmaaldrich.com |

| 3-Bromo-5-fluorophenyl acetate | An aromatic ester used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-fluorophenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-5(11)12-6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLBZJWSIONHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290568 | |

| Record name | Phenol, 3-bromo-4-fluoro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286836-26-8 | |

| Record name | Phenol, 3-bromo-4-fluoro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-bromo-4-fluoro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Mechanistic Investigations of 3 Bromo 4 Fluorophenyl Acetate

Direct Esterification Routes for Aromatic Acetate (B1210297) Formation

The most straightforward approach to synthesizing 3-Bromo-4-fluorophenyl acetate is through the direct esterification of 3-bromo-4-fluorophenol (B1273239). This transformation can be achieved using conventional techniques or by employing catalytic methods to enhance reaction efficiency.

Conventional Esterification Techniques

Conventional esterification of phenols often involves the use of an acylating agent such as a carboxylic acid anhydride (B1165640) or an acyl chloride. For the synthesis of this compound, acetic anhydride is a common and effective acetylating agent. The reaction is typically carried out in the presence of a base, which acts as a catalyst and neutralizes the acidic byproduct.

A widely used base for this purpose is pyridine (B92270). The reaction mechanism involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of acetic anhydride. Pyridine facilitates this by activating the anhydride and scavenging the acetic acid formed, thereby shifting the equilibrium towards the product. The reaction is often conducted in an inert solvent like dichloromethane (B109758) and may require heating to proceed to completion.

Another conventional method utilizes a strong acid catalyst to drive the esterification reaction between a phenol (B47542) and a carboxylic acid or its anhydride. While effective, this method may be less suitable for substrates with acid-sensitive functional groups. google.com

A milder and more environmentally benign approach involves the use of sodium bicarbonate as a catalyst for the acetylation of phenols with acetic anhydride. mdpi.com This method can often be performed at room temperature and avoids the use of toxic and malodorous pyridine. mdpi.comresearchgate.net

Catalytic Approaches in Ester Synthesis

To improve reaction rates and yields, various catalytic systems have been developed for the esterification of phenols. These can range from simple base catalysis, as mentioned above, to more sophisticated metal-based or solid-supported catalysts. For instance, metal catalysts loaded on solid supports like Montmorillonite K-10 (MMT-K10) have been shown to be effective for the synthesis of phenolic esters under solvent-free conditions. jetir.org These heterogeneous catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling. jetir.org

The choice of catalyst can significantly impact the reaction conditions. For example, strong acid catalysts can enable the reaction to proceed at lower temperatures, while base catalysts like pyridine or triethylamine (B128534) are effective in neutralizing the acid byproduct of reactions involving acetyl chloride or acetic anhydride.

Aromatic Halogenation Strategies for Controlled Bromination and Fluorination

An alternative synthetic strategy involves the introduction of the bromine and fluorine atoms onto a pre-existing phenyl acetate scaffold. This approach requires careful control of regioselectivity to obtain the desired 3-bromo-4-fluoro substitution pattern.

Regioselective Bromination of Fluorophenyl Acetate Derivatives

The synthesis of this compound could theoretically proceed via the regioselective bromination of 4-fluorophenyl acetate. The ester group's oxygen atom is an ortho-, para-director, meaning it activates these positions for electrophilic aromatic substitution. Since the para position is already occupied by the fluorine atom, electrophilic attack is directed to the ortho positions.

Common brominating agents for such transformations include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The Lewis acid polarizes the Br-Br bond, increasing the electrophilicity of the bromine atom.

Alternatively, N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that is often used for the bromination of activated aromatic rings. researchgate.netorganic-chemistry.org The reaction can be catalyzed by acids or performed in polar solvents to facilitate the electrophilic substitution. The regioselectivity of the bromination would be crucial in this step to ensure the bromine atom is introduced at the C-3 position.

| Catalyst/Reagent | Substrate | Product | Conditions | Yield |

| Sodium Bicarbonate | Phenols | Phenyl Acetates | Acetic anhydride, room temperature | Good to Excellent mdpi.com |

| Pyridine | 3-Bromo-5-fluorophenol (B1288921) | 3-Bromo-5-fluorophenyl acetate | Acetic anhydride, 40-50°C | Not specified |

| Strong Acid Catalyst | Phenols | Phenyl Esters | Carboxylic acid or anhydride | Not specified google.com |

| N-Bromosuccinimide (NBS) | Activated Aromatic Compounds | Bromoarenes | Various, e.g., acetone, HCl | High researchgate.net |

| Br₂/Lewis Acid | 4'-fluoroacetophenone | 2-Bromo-4'-fluoroacetophenone | Dichloromethane, 0-5°C | Not specified |

Introduction of Fluorine onto Brominated Phenyl Acetate Scaffolds

The direct introduction of a fluorine atom onto a brominated phenyl acetate scaffold is a challenging synthetic transformation. Electrophilic fluorination reactions exist but often require specialized and highly reactive reagents. A more common and practical approach is to introduce the fluorine atom at an earlier stage of the synthesis, for example, by starting with a fluorinated precursor. The synthesis of fluorinated aromatic compounds often relies on methods such as the Balz-Schiemann reaction or nucleophilic aromatic substitution on activated nitroaromatic precursors, rather than direct fluorination of an unactivated or moderately activated aromatic ring.

Precursor-Based Synthetic Pathways

The most reliable and commonly employed method for the synthesis of this compound involves the use of a pre-functionalized precursor, namely 3-bromo-4-fluorophenol. This approach circumvents the challenges of regioselective halogenation on the phenyl acetate ring.

The synthesis of 3-bromo-4-fluorophenol itself can be achieved through various methods. guidechem.com Once this key intermediate is obtained, it can be readily esterified to the final product. A documented method involves the reaction of 3-bromo-4-fluorophenol with an acetylating agent. For example, the reaction of O-acetyl 3-bromo-4-fluorophenol with diisopropylethylamine in methanol (B129727) can yield 3-bromo-4-fluorophenol, which can then be acetylated. guidechem.com More directly, 3-bromo-4-fluorophenol can be reacted with acetyl chloride or acetic anhydride in the presence of a base to yield this compound.

Synthesis via 3-Bromo-4-fluorophenol and Acetic Acid Derivatives

The primary and most direct route for the synthesis of this compound is through the esterification of 3-bromo-4-fluorophenol. This transformation is typically achieved by reacting the phenolic precursor with an acylating agent derived from acetic acid, such as acetic anhydride or acetyl chloride.

The reaction involves the nucleophilic attack of the hydroxyl group of 3-bromo-4-fluorophenol on the electrophilic carbonyl carbon of the acylating agent. To facilitate this reaction and to neutralize the acidic byproduct (acetic acid or hydrochloric acid), a base is generally required. Common bases used for this purpose include pyridine or triethylamine, which can also act as nucleophilic catalysts, particularly in the case of acetic anhydride.

A typical laboratory procedure involves dissolving 3-bromo-4-fluorophenol in a suitable anhydrous solvent, such as dichloromethane or ethyl acetate. The base is added, followed by the dropwise addition of the acetylating agent at a controlled temperature, often starting at 0°C and then allowing the mixture to warm to room temperature. The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the this compound product. A patent for serotonergic benzofurans describes the reverse of this reaction, where O-acetyl 3-bromo-4-fluorophenol is converted back to 3-bromo-4-fluorophenol using a base in methanol, confirming the viability of this chemical linkage. google.com

| Precursor | Reagent | Catalyst/Base | Solvent | Key Feature |

| 3-Bromo-4-fluorophenol | Acetic Anhydride | Pyridine | Dichloromethane | Pyridine neutralizes the acetic acid byproduct, driving the equilibrium towards ester formation. |

| 3-Bromo-4-fluorophenol | Acetyl Chloride | Triethylamine | Dichloromethane | Triethylamine neutralizes the HCl byproduct; the reaction is often highly efficient. |

Analogous Approaches from Related Halogenated Aromatic Precursors

The synthesis of esters from phenols is a well-established transformation, and methodologies applied to similar halogenated aromatic precursors can be considered analogous to the formation of this compound.

One such example is the synthesis of the isomeric compound 3-bromo-5-fluorophenyl acetate . This compound is prepared by reacting 3-bromo-5-fluorophenol with acetic anhydride in the presence of pyridine. The procedure involves refluxing the mixture for several hours, followed by extraction and purification, demonstrating a standard acetylation protocol applicable to various bromofluorophenols.

Another analogous approach is the acylation of a related aniline (B41778) derivative. The synthesis of 2-(3-Bromo-4-fluorophenyl)acetamide is achieved through the acetylation of 3-bromo-4-fluoroaniline (B1273062) using acetyl chloride or acetic anhydride. This reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the aniline attacks the carbonyl carbon of the acylating agent. While the precursor contains an amino group instead of a hydroxyl group, the fundamental acylation chemistry is directly comparable.

Furthermore, other synthetic transformations on halogenated aromatic precursors highlight different ways to modify the ring. For instance, Friedel-Crafts acylation is a cornerstone method for synthesizing substituted acetophenones. The synthesis of 3'-bromo-4'-fluoroacetophenone from 4-fluorobromobenzene and acetyl chloride in the presence of a Lewis acid like aluminum chloride is an example of introducing an acetyl group to a pre-halogenated aromatic ring.

| Precursor | Product | Method | Key Similarity |

| 3-Bromo-5-fluorophenol | 3-Bromo-5-fluorophenyl acetate | Acetylation with Acetic Anhydride/Pyridine | Direct analogy using an isomeric precursor. |

| 3-Bromo-4-fluoroaniline | 2-(3-Bromo-4-fluorophenyl)acetamide | Acetylation with Acetyl Chloride | Acylation of a different nucleophile (-NH2 vs. -OH) on the same aromatic core. |

| 4-Fluorobromobenzene | 3'-Bromo-4'-fluoroacetophenone | Friedel-Crafts Acylation | Introduction of an acetyl group to a related bromo-fluoro aromatic precursor. |

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms, kinetics, and thermodynamics is crucial for optimizing the synthesis of this compound and related compounds.

Elucidation of Reaction Mechanisms in Halogenation Processes

The formation of the target molecule relies on two key transformations: the esterification of the phenol and the halogenation of the aromatic ring to create the precursor.

The esterification of 3-bromo-4-fluorophenol with acetic anhydride or acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. In this process, the lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (acetate or chloride) to yield the final ester product. When a base like pyridine is used, it can act as a nucleophilic catalyst by first reacting with the acetylating agent to form a more reactive N-acetylpyridinium ion intermediate, which is then attacked by the phenol.

The synthesis of the precursor, 3-bromo-4-fluorophenol, involves halogenation of a fluorophenol or a related compound. Halogenation of aromatic rings typically occurs through an electrophilic aromatic substitution mechanism. For bromination, an electrophilic bromine species (Br+) is generated, which is then attacked by the electron-rich aromatic ring. The regioselectivity of this substitution is directed by the existing substituents on the ring. In recent years, various reagent systems have been developed for bromination under milder conditions. For example, the combination of a tetraalkylammonium bromide salt like tetrabutylammonium (B224687) bromide (Bu4NBr) with an oxidant such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)2] can produce the active brominating species in situ. researchgate.net Mechanistic studies of these systems can be challenging due to the heterogeneous nature of some reaction media, particularly when using inorganic salts which often have poor solubility in organic solvents. researchgate.net

Understanding Reaction Kinetics and Thermodynamic Control

The rate and outcome of the synthesis of this compound are governed by kinetic and thermodynamic principles.

Reaction Kinetics: The rate of the esterification reaction is influenced by several factors.

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. For acylations with acetyl chloride, reactions are often started at low temperatures (0°C) to control the initial exothermic reaction.

Catalyst: The use of a base like pyridine not only neutralizes the acidic byproduct but also increases the reaction rate by acting as a nucleophilic catalyst.

Reagent Concentration: The concentration of the reactants affects the rate according to the reaction's rate law.

Solvent: The choice of solvent can influence the solubility of reactants and stabilize transition states, thereby affecting the reaction kinetics.

While specific, detailed kinetic and thermodynamic data for the formation of this compound are not extensively documented in general literature, the synthesis is effectively controlled by applying these well-understood chemical principles.

Chemical Transformations and Reactivity of 3 Bromo 4 Fluorophenyl Acetate

Strategies for Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental transformations for the functionalization of 3-Bromo-4-fluorophenyl acetate (B1210297). Both nucleophilic and electrophilic substitution pathways can be exploited to introduce a variety of substituents onto the aromatic core.

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Halogen Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org In 3-Bromo-4-fluorophenyl acetate, the presence of both bromine and fluorine atoms provides two potential sites for nucleophilic attack. The outcome of an SNAr reaction is influenced by the nature of the leaving group and the electronic effects of the substituents on the ring.

The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive to the trend of bond strength. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine strongly stabilizes this intermediate. masterorganicchemistry.comyoutube.com Therefore, in this compound, the fluorine atom is generally more susceptible to nucleophilic displacement than the bromine atom, provided the reaction conditions favor the SNAr mechanism.

For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient. masterorganicchemistry.com The acetate group is a moderately activating, ortho-, para-directing group for electrophilic substitution, but its electron-withdrawing inductive effect can contribute to the activation of the ring towards nucleophilic attack, albeit weakly. The presence of other strong electron-withdrawing groups positioned ortho or para to the halogen would significantly facilitate SNAr reactions. wikipedia.org

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The choice of nucleophile, solvent, and temperature can be optimized to favor the substitution at the desired halogen site. While the fluorine is electronically favored for displacement, steric hindrance and specific reaction conditions can sometimes lead to substitution at the bromine position.

Electrophilic Aromatic Substitution for Further Functionalization

Electrophilic aromatic substitution (EAS) provides a pathway for introducing additional functional groups onto the benzene (B151609) ring of this compound. The regioselectivity of EAS reactions is governed by the directing effects of the existing substituents: the acetate, bromo, and fluoro groups.

Acetate Group (-OAc): The acetate group is an activating, ortho-, para-directing group. The lone pairs on the oxygen atom can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating yet ortho-, para-directing groups. savemyexams.com They are deactivating due to their strong inductive electron-withdrawing effect, which makes the ring less reactive towards electrophiles. However, their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. reddit.com

In this compound, the directing effects of the three substituents must be considered collectively. The positions open for substitution are C2, C5, and C6. The directing effects are summarized in the table below:

| Substituent | Position | Directing Effect |

| Acetate | C1 | Ortho, Para |

| Bromo | C3 | Ortho, Para |

| Fluoro | C4 | Ortho, Para |

The combined directing effects would likely favor substitution at the C2 and C6 positions, which are ortho to the activating acetate group. The C5 position is ortho to the fluorine and meta to the bromine and acetate groups, making it a less favored site for electrophilic attack. The relative strengths of the directing effects and steric hindrance will ultimately determine the product distribution. Common EAS reactions that could be employed for further functionalization include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for the derivatization of this compound. The presence of the bromine atom provides a reactive handle for a variety of palladium-catalyzed transformations.

Suzuki-Miyaura Coupling with Organoboron Reagents for Biaryl Synthesis

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate to form a new carbon-carbon bond. libretexts.org This reaction is widely used for the synthesis of biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials. nih.govikm.org.my In the context of this compound, the bromine atom serves as the leaving group for the oxidative addition of the palladium(0) catalyst.

The general reaction scheme involves the coupling of this compound with an arylboronic acid or a derivative thereof in the presence of a palladium catalyst and a base. The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

A variety of palladium sources, ligands, and bases can be employed to optimize the reaction conditions. The choice of these components can influence the reaction efficiency, substrate scope, and functional group tolerance. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly valuable tool for the synthesis of complex molecules derived from this compound. tcichemicals.com

Heck and Sonogashira Coupling for Alkene and Alkyne Derivatization

Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a powerful method for the synthesis of substituted alkenes. organic-chemistry.org For this compound, the Heck reaction allows for the introduction of a vinyl group at the C3 position. The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction provides a direct route to the synthesis of substituted alkynes. organic-chemistry.org In the case of this compound, the Sonogashira coupling enables the introduction of an alkynyl group at the C3 position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgjk-sci.com The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination to yield the coupled product. libretexts.org

Palladium-Catalyzed Amination and Other Coupling Reactions

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a significant advancement over classical methods for the synthesis of arylamines, which often require harsh conditions and have limited substrate scope. wikipedia.org For this compound, the Buchwald-Hartwig amination allows for the introduction of a primary or secondary amine at the C3 position. The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand and a strong base. nih.gov The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org

The palladium-catalyzed amination of a related compound, 3-bromo-4-fluoro-acetophenone, has been shown to proceed with high selectivity, favoring amination at the bromine position over nucleophilic substitution of the fluorine or α-arylation of the acetyl group. capes.gov.brresearchgate.net This suggests that similar selectivity can be expected for this compound under appropriate conditions.

Other Coupling Reactions: Beyond the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, the bromine atom in this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Stille coupling (with organotin reagents), Hiyama coupling (with organosilicon reagents), and Negishi coupling (with organozinc reagents). These reactions provide access to a diverse array of functionalized derivatives of this compound, further highlighting its utility as a synthetic intermediate.

Hydrolysis and Transesterification Reactions of the Acetate Moiety

The acetate group is a primary site for nucleophilic attack, leading to cleavage of the ester bond. This can be achieved through hydrolysis to yield the corresponding phenol (B47542) or via transesterification to produce different esters.

The hydrolysis of this compound to 3-Bromo-4-fluorophenol (B1273239) is a common and well-documented transformation. This reaction can be controlled under basic conditions to efficiently deprotect the phenolic hydroxyl group.

One established method involves the use of a solution of sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water. The reaction proceeds by nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the acetate group. The resulting tetrahedral intermediate then collapses, eliminating the 3-bromo-4-fluorophenoxide, which is subsequently protonated upon workup to yield the desired phenol. A typical procedure involves stirring the acetate with aqueous sodium hydroxide in ethanol for an extended period, followed by neutralization with an acid like hydrochloric acid.

Another reported method for this hydrolysis utilizes a milder base, such as diisopropylethylamine, in a methanolic solution. This approach can be advantageous when dealing with substrates that are sensitive to stronger bases. The reaction, when carried out at room temperature, can proceed to completion over several hours.

Table 1: Conditions for Controlled Hydrolysis of this compound

| Reagent(s) | Solvent(s) | Reaction Time | Workup |

| Sodium hydroxide (1N) | Ethanol, Water | 20 hours | Neutralization with HCl, extraction |

| Diisopropylethylamine (6%) | Methanol (B129727) | 8 hours | Concentration under reduced pressure |

Exchange Reactions with Other Alcohols

Transesterification, or the exchange of the acetyl group with another alcohol, is a plausible but less specifically documented reaction for this compound in the surveyed literature. However, the general principles of transesterification are well-established and can be applied to this compound. This reaction can be catalyzed by acids, bases, or enzymes, allowing for the synthesis of a variety of 3-bromo-4-fluorophenyl esters.

Under acidic catalysis, the carbonyl oxygen of the acetate is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by another alcohol. In base-catalyzed transesterification, an alkoxide, generated from the alcohol, acts as the nucleophile. Enzymatic transesterification, often employing lipases, offers a high degree of selectivity and can be performed under mild conditions. The choice of catalyst and reaction conditions would depend on the specific alcohol being used and the desired product.

Reductive Transformations of the Aromatic Ring or Halogen Substituents

The aromatic ring and the bromine substituent of this compound can undergo reduction under specific conditions. These transformations can selectively modify the halogen substituent or the aromatic core.

Reductive dehalogenation of the carbon-bromine bond is a feasible transformation. Catalytic hydrogenation, employing a palladium catalyst (e.g., palladium on carbon) and a hydrogen source, is a common method for the reduction of aryl bromides. This process is often chemoselective, allowing for the removal of the bromine atom without affecting the fluorine atom or the aromatic ring. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F and C-H bonds of the aromatic ring. Such a transformation would yield 4-fluorophenyl acetate.

The reduction of the aromatic ring itself requires more forcing conditions. The Birch reduction, which utilizes an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring to a cyclohexadiene derivative. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. Given the presence of both electron-donating (by resonance from the oxygen of the acetate) and electron-withdrawing (by induction from the halogens) groups, the precise outcome of a Birch reduction on this compound would be complex to predict without experimental data. Catalytic hydrogenation at high pressure and temperature can lead to the complete saturation of the aromatic ring, yielding a substituted cyclohexane (B81311) derivative.

Derivatization via the Acetyl Group

While direct derivatization of the acetyl group of this compound is not widely reported, its α-protons (on the methyl group) have the potential to be acidic enough to be removed by a strong base, forming an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

A prominent example of such a reaction is the Claisen condensation. In this reaction, an ester enolate acts as a nucleophile, attacking the carbonyl carbon of another ester molecule. For this compound to undergo a self-condensation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be required to generate the enolate. The subsequent reaction would lead to the formation of a β-keto ester. The success of such a reaction would depend on the relative acidity of the α-protons and the stability of the resulting enolate. The electron-withdrawing nature of the substituted phenyl ring could influence the acidity of these protons.

Table 2: Potential Transformations of this compound

| Transformation | Reagents/Conditions | Potential Product |

| Hydrolysis | NaOH / EtOH, H₂O | 3-Bromo-4-fluorophenol |

| Reductive Debromination | H₂, Pd/C | 4-Fluorophenyl acetate |

| Claisen Condensation | 1. Strong Base (e.g., LDA) 2. This compound | 3-(3-Bromo-4-fluorophenoxy)-1-(3-bromo-4-fluorophenyl)-3-oxopropan-1-one |

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Bromo 4 Fluorophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Techniques for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. The ¹H NMR spectrum of 3-Bromo-4-fluorophenyl acetate (B1210297) is expected to show distinct signals for the aromatic protons and the methyl protons of the acetate group.

The methyl protons of the acetyl group typically appear as a singlet in the upfield region of the spectrum. The aromatic region will display more complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The chemical shifts and coupling constants of these aromatic protons are crucial for confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for 3-Bromo-4-fluorophenyl Acetate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| CH₃ | ~2.3 | s (singlet) | N/A |

| Ar-H | ~7.0-7.5 | m (multiplet) | J(H,H), J(H,F) |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon of the acetate group, the methyl carbon, and the six aromatic carbons.

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the ester group. The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet, which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~168 |

| Ar-C-O | ~148 |

| Ar-C-F | ~158 (d, ¹JCF ≈ 250 Hz) |

| Ar-C-Br | ~115 |

| Ar-C | ~120-135 |

| CH₃ | ~21 |

Note: Predicted values are based on typical chemical shifts and coupling constants for similar structures and may vary.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong NMR signals. wikipedia.org The chemical shift of the fluorine atom in this compound is indicative of its electronic environment on the aromatic ring. The signal will be split by coupling to adjacent aromatic protons, providing further structural confirmation. The typical chemical shift range for organofluorine compounds is broad, allowing for clear distinction of fluorine environments. wikipedia.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

Two-dimensional (2D) NMR techniques are powerful for unambiguously establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. scribd.comsdsu.edu For this compound, COSY would confirm the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.comsdsu.edu It would be used to assign the proton signals to their corresponding carbon atoms in the aromatic ring and the acetate group.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. scribd.comsdsu.edu HMBC is crucial for identifying connections between the methyl protons and the carbonyl carbon, as well as between the aromatic protons and the quaternary carbons (e.g., the carbons attached to bromine, fluorine, and the oxygen of the ester).

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The presence of bromine in this compound is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity. HRMS can confirm the exact mass of these ions, which must match the calculated mass for the molecular formula C₈H₆BrFO₂.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and elemental composition of polar to moderately polar analytes. For this compound, with a molecular formula of C₈H₆BrFO₂, the expected monoisotopic mass is approximately 231.95 g/mol .

In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent mixture, such as methanol (B129727) or acetonitrile (B52724) with a small percentage of water and often an acid (like formic acid) or a base (like ammonium (B1175870) hydroxide) to promote ionization. Given the ester functionality, protonation to form the [M+H]⁺ ion or adduction with sodium [M+Na]⁺ or potassium [M+K]⁺ ions present in the solvent or glassware is anticipated in positive ion mode.

High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental formula. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic signature for the molecular ion peak, providing strong evidence for the presence of a single bromine atom in the molecule.

Table 1: Predicted ESI-MS Data for this compound (C₈H₆BrFO₂)

| Ion Species | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Relative Abundance |

|---|---|---|---|

| [M+H]⁺ | 232.9662 | 234.9642 | ~1:1 |

| [M+Na]⁺ | 254.9482 | 256.9461 | ~1:1 |

Note: These values are calculated theoretical masses and may vary slightly in an experimental setting.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present within a molecule. These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For this compound, the key functional groups are the ester (C=O, C-O), the aromatic ring (C=C, C-H), the carbon-fluorine bond (C-F), and the carbon-bromine bond (C-Br).

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the ester carbonyl (C=O) stretching vibration, typically in the region of 1750-1770 cm⁻¹. The C-O stretching vibrations of the ester group would appear in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1150 cm⁻¹ (symmetric stretch) regions. Aromatic C=C stretching vibrations would be observed as a series of bands between 1450 and 1600 cm⁻¹. The aromatic C-H stretching would be found just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, would appear in the 800-900 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically around 1200-1000 cm⁻¹ and 700-500 cm⁻¹, respectively.

Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations are often strong and provide a characteristic fingerprint. The symmetric breathing mode of the benzene ring would be a particularly intense peak. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The C-Br and C-F bonds will also give rise to Raman signals.

Table 2: Predicted Vibrational Spectroscopy Peaks for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Ester C=O | Stretching | 1770-1750 | 1770-1750 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| Ester C-O | Asymmetric Stretch | 1300-1200 | Weak |

| C-F | Stretching | 1250-1000 | 1250-1000 |

| Ester C-O | Symmetric Stretch | 1150-1000 | Weak |

| Aromatic C-H | Out-of-plane Bending | 900-800 | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing

To perform Single-Crystal X-ray Diffraction (SCXRD), a high-quality single crystal of this compound would be required. The growth of such a crystal could be attempted by slow evaporation of a solution, vapor diffusion, or cooling crystallization from a suitable solvent.

An SCXRD analysis would yield the exact molecular geometry, including the planarity of the phenyl ring and the conformation of the acetate group relative to the ring. It would also reveal the crystal packing arrangement, showing how individual molecules interact with each other in the solid state. Intermolecular interactions such as halogen bonding (involving the bromine atom), dipole-dipole interactions, and π-π stacking of the aromatic rings could be identified and characterized.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per unit cell (Z) | Integer value (e.g., 2, 4) |

| Bond Lengths (Å) | e.g., C-Br, C-F, C=O, C-O |

| Bond Angles (°) | e.g., C-C-C, C-O-C |

| Torsion Angles (°) | Describing the orientation of the acetate group |

This table represents the type of data that would be obtained from an SCXRD experiment.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. It is a powerful tool for phase identification, purity assessment, and characterization of the bulk crystalline material. The PXRD pattern is a fingerprint of the crystalline solid.

The PXRD pattern of a microcrystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are determined by the crystal structure (unit cell dimensions). This experimental pattern can be compared to a pattern simulated from SCXRD data to confirm the bulk material's identity and phase purity. It is also invaluable for identifying different polymorphic forms of the compound, should they exist.

Table 4: Representative Powder X-ray Diffraction Data Format

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| e.g., 10.5 | 8.42 | 80 |

| e.g., 15.2 | 5.82 | 100 |

| e.g., 21.1 | 4.21 | 65 |

This table illustrates the format of typical PXRD data and does not represent actual experimental values for the title compound.

Theoretical and Computational Studies of 3 Bromo 4 Fluorophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. By approximating the electron density, DFT calculations can identify the most stable conformation of a molecule, corresponding to the minimum energy on its potential energy surface. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

For a molecule like 3-Bromo-4-fluorophenyl acetate (B1210297), DFT calculations would provide insights into the planarity of the phenyl ring and the orientation of the acetate group relative to the ring. The electronic structure, including the distribution of electron density and electrostatic potential, would also be determined, highlighting the electron-rich and electron-poor regions of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for 3-Bromo-4-fluorophenyl Acetate (Calculated via DFT)

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | Data not available |

| C-F Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-O-C Bond Angle (°) | Data not available |

| Phenyl Ring Dihedral Angles (°) | Data not available |

Note: This table is for illustrative purposes only. No specific computational data for this compound was found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally implies higher reactivity.

An FMO analysis of this compound would reveal the spatial distribution of these key orbitals and their energy levels, providing a foundation for understanding its potential reactivity in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: This table is for illustrative purposes only. No specific computational data for this compound was found.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the delocalization of electron density, which contributes to the stability of the molecule. NBO analysis also provides information about the charge distribution on individual atoms. For this compound, NBO analysis would clarify the nature of the bonding and the extent of electronic communication between the substituted phenyl ring and the acetate group.

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, often using DFT, can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. These predictions are based on the calculated electronic environment around each nucleus. For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR spectra would be highly beneficial for its characterization.

Vibrational Frequency Analysis for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational vibrational frequency analysis can predict the wavenumbers and intensities of the vibrational modes of a molecule. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching and bending of bonds. A vibrational analysis of this compound would help in identifying its characteristic spectral features.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretching | Data not available |

| C-O (ester) | Stretching | Data not available |

| C-F | Stretching | Data not available |

| C-Br | Stretching | Data not available |

| Aromatic C-H | Stretching | Data not available |

Note: This table is for illustrative purposes only. No specific computational data for this compound was found.

Computational Modeling of Reaction Pathways and Selectivity

Computational modeling has emerged as a powerful tool in modern chemistry, providing deep insights into reaction mechanisms, transition states, and the factors that govern chemical selectivity. For a molecule such as this compound, theoretical and computational studies can elucidate the intricate details of its synthetic pathways and the formation of its derivatives. By employing various computational methods, researchers can predict reaction outcomes, understand selectivity, and design more efficient synthetic strategies.

Energy Profile Calculations for Synthetic Reactions

A fundamental application of computational chemistry in studying reaction mechanisms is the calculation of the potential energy surface (PES). The PES maps the energy of a chemical system as a function of its geometry, and a reaction pathway can be traced as a path on this surface. The energy profile along this reaction coordinate provides crucial information about the thermodynamics and kinetics of the reaction.

Key components of a calculated energy profile include:

Transition States (TS): The highest energy points along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. The energy of the transition state determines the reaction rate.

Intermediates (I): Local energy minima along the reaction pathway, representing transient species that are formed and consumed during the reaction.

Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance between accuracy and computational cost. For a synthetic reaction involving this compound, such as its hydrolysis or a substitution reaction on the aromatic ring, DFT calculations could be used to model the step-by-step transformation.

Below is a hypothetical and illustrative data table of calculated relative energies for the formation of a Wheland intermediate in an electrophilic attack on this compound.

Interactive Data Table: Hypothetical Relative Energies for Wheland Intermediate Formation

| Position of Electrophilic Attack | Relative Energy of Transition State (kcal/mol) | Relative Energy of Intermediate (kcal/mol) |

| Ortho to Acetate | 22.5 | 15.8 |

| Meta to Acetate | 28.1 | 21.3 |

| Ortho to Bromine | 24.9 | 18.2 |

| Ortho to Fluorine | 23.8 | 17.1 |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound, as such specific studies are not publicly available.

Investigation of Regio- and Stereoselectivity in Derivatives' Formation

The formation of derivatives from this compound can often lead to multiple isomers. Computational chemistry provides a powerful means to investigate and predict the regio- and stereoselectivity of these reactions.

Regioselectivity:

In the context of this compound, regioselectivity is a key consideration in reactions such as further electrophilic aromatic substitution. The existing substituents on the benzene (B151609) ring—the bromo, fluoro, and acetate groups—exert directing effects that influence the position of an incoming electrophile.

Bromo and Fluoro Groups: Halogens are generally considered ortho-, para-directing groups due to the ability of their lone pairs to stabilize the positive charge in the sigma-complex intermediate through resonance. However, they are also deactivating due to their inductive electron-withdrawing effect.

Acetate Group (-OAc): The acetate group is an activating, ortho-, para-directing group. The lone pairs on the oxygen atom can participate in resonance, donating electron density to the ring and stabilizing the intermediate.

Computational models can quantify these directing effects by calculating the relative energies of the transition states and intermediates for substitution at each possible position on the ring. A lower activation energy for substitution at a particular position indicates that this pathway is kinetically favored, thus predicting the major regioisomer.

Stereoselectivity:

While the aromatic ring of this compound is planar, the formation of derivatives can introduce chiral centers, leading to the possibility of stereoisomers (enantiomers or diastereomers). For example, if a reaction at the acetyl group or a side chain attached to the ring creates a stereocenter, computational modeling can be used to predict which stereoisomer will be preferentially formed.

This is achieved by calculating the energy profiles for the reaction pathways leading to each stereoisomer. The transition state energies for the formation of the different stereoisomers are compared. The pathway with the lower energy transition state will be faster and will lead to the major stereoisomer. This type of analysis is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

A hypothetical example of calculated energy barriers for the formation of two enantiomers in a reaction involving a derivative of this compound is presented below.

Interactive Data Table: Hypothetical Energy Barriers for Enantiomer Formation

| Transition State | Relative Free Energy Barrier (kcal/mol) | Predicted Major Enantiomer |

| Leading to (R)-enantiomer | 15.2 | |

| Leading to (S)-enantiomer | 17.8 | (R)-enantiomer |

Note: This data is for illustrative purposes to demonstrate the application of computational chemistry and is not based on published studies of this compound.

Applications of 3 Bromo 4 Fluorophenyl Acetate in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Diverse Heterocyclic Systems

The 3-bromo-4-fluorophenyl moiety, readily available from its acetate (B1210297) precursor, is integral to the construction of various heterocyclic compounds. The acetate group can act as a protecting group for the phenol (B47542), which can be unveiled and converted into other functional groups as needed for specific synthetic transformations. A common strategy involves the conversion of 3-Bromo-4-fluorophenyl acetate, often via a Fries rearrangement or other multi-step sequences, into key intermediates like 3'-Bromo-4'-fluoroacetophenone. This ketone is a versatile precursor for numerous heterocyclic scaffolds.

Application in Chalcone (B49325) Scaffold Construction

This compound is a valuable starting material for the synthesis of chalcones, which are α,β-unsaturated ketones. The synthesis typically proceeds through the intermediate 3'-Bromo-4'-fluoroacetophenone. This key intermediate undergoes a Claisen-Schmidt condensation with various aromatic aldehydes to yield the corresponding chalcone derivatives. ossila.comnih.gov

Chalcones containing the 3-bromo-4-fluorophenyl group are of significant interest due to their wide range of pharmacological activities and their application in materials science. koyauniversity.orgnih.gov The presence of the reactive α,β-unsaturated carbonyl system allows for further chemical modifications, making them versatile intermediates for synthesizing other heterocyclic compounds like pyrazoles and flavones. researchgate.netwmich.edu The specific halogen substitution pattern can influence the electronic properties and biological efficacy of the final molecules. nih.gov

Key Reaction: Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|

Role in Carbazole (B46965) Derivative Synthesis

Carbazole derivatives are another important class of heterocyclic compounds synthesized from precursors derived from this compound. The intermediate, 3'-Bromo-4'-fluoroacetophenone, can be used to construct functionalized carbazoles through strategies such as tandem Suzuki-coupling/SNAr (Nucleophilic Aromatic Substitution) reactions. ossila.com Carbazoles are well-known for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) where they are used as host or dopant materials. ossila.com The bromine atom on the carbazole precursor allows for further functionalization via cross-coupling reactions, enabling the synthesis of a wide array of complex derivatives. nih.gov

Intermediate for Oxadiazole, Triazole, and Pyridazine (B1198779) Derivatives

The 3-bromo-4-fluorophenyl scaffold is a key component in the synthesis of various five- and six-membered heterocycles that are prominent in medicinal chemistry. arabjchem.orgub.edu

Oxadiazoles: 1,3,4-Oxadiazole derivatives are recognized for a broad spectrum of biological activities. nih.gov Synthesis can be achieved by converting a precursor like 3-bromo-4-fluorobenzoic acid (obtainable from the parent phenol) into the corresponding hydrazide, which is then cyclized to form the oxadiazole ring. mdpi.com

Triazoles: The 1,2,4-triazole (B32235) ring is another privileged scaffold in drug discovery. Syntheses often involve the reaction of nitriles or hydrazides with appropriate reagents. The 3-bromo-4-fluorophenyl moiety can be incorporated to produce triazole derivatives with potential therapeutic applications. zsmu.edu.ua

Pyridazines: These six-membered heterocycles are also of interest in pharmaceutical research. nih.gov The construction of pyridazine rings can involve the condensation of dicarbonyl compounds with hydrazine, a pathway where derivatives of this compound can serve as starting materials for the required synthons.

Building Block for Specialty Chemical Development

Beyond its use in constructing specific heterocyclic systems, this compound functions as a versatile building block for the development of a wide range of specialty chemicals. frontierspecialtychemicals.com The term "building block" in organic synthesis refers to a molecule with specific functional groups that can be readily incorporated into a larger, more complex structure.

The utility of this compound as a building block stems from the distinct reactivity of its functional groups:

Bromine Atom: Serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Fluorine Atom: The presence of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com

Acetate Group: Can be easily hydrolyzed to a phenol, which provides another site for functionalization, such as ether or ester linkages.

This combination of features makes this compound and its derivatives invaluable in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals. ossila.comnbinno.com

Advanced Polymeric Materials and Liquid Crystal Precursors

The unique electronic and structural features of the 3-bromo-4-fluorophenyl moiety make it an attractive component for advanced materials. While direct polymerization of the acetate is uncommon, it serves as a precursor to monomers that can be incorporated into polymers or liquid crystals.

Chalcones derived from this compound precursors are known to be utilized in the development of liquid crystals. ossila.com The rigid, planar structure of the chalcone core is conducive to forming the ordered phases characteristic of liquid crystalline materials. beilstein-journals.org The strong dipole moments introduced by the fluorine and carbonyl groups can influence the dielectric anisotropy of the material, a key parameter for display technologies.

Furthermore, monomers containing the 3-bromo-4-fluorophenyl group can be synthesized and subsequently polymerized to create advanced polymeric materials. mdpi.comrsc.org The halogen substituents can enhance properties like thermal stability and flame retardancy. nih.gov The bromine atom can also be used as a site for post-polymerization modification or for creating cross-linked networks.

Contribution to Nonlinear Optical (NLO) Material Precursors

Nonlinear optical (NLO) materials are crucial for modern technologies like optical computing, data storage, and telecommunications. nih.govresearchgate.net Organic molecules with large hyperpolarizabilities, particularly those with push-pull electronic systems (an electron-donating group connected to an electron-accepting group through a π-conjugated bridge), are excellent candidates for NLO materials. nih.gov

Chalcones, which can be synthesized from this compound via the corresponding acetophenone (B1666503), possess this push-pull character. ossila.com The 3-bromo-4-fluorophenyl ring can act as a modulating component of the donor-acceptor system. Research has demonstrated that terminal substitutions on the planar chalcone structure can lead to a large enhancement of nonlinear optical absorption and refraction. ossila.com Therefore, this compound serves as a key precursor in the synthesis of organic NLO materials by providing the foundational scaffold for these electronically active chalcone derivatives.

Summary of Applications

| Application Area | Key Intermediate/Product | Significance |

|---|---|---|

| Heterocycle Synthesis | Chalcones, Carbazoles, Oxadiazoles, Triazoles | Access to biologically active scaffolds for drug discovery. ossila.comnih.govnih.gov |

| Specialty Chemicals | Functionalized Aromatics | Versatile building block for APIs and agrochemicals due to multiple reaction sites. frontierspecialtychemicals.comnbinno.com |

| Liquid Crystals | Chalcone Derivatives | Precursor to molecules with rigid structures suitable for liquid crystal phases. ossila.combeilstein-journals.org |

Probes and Reagents in Mechanistic Chemical Biology Research

No published research is currently available detailing the use of this compound as a probe or reagent in mechanistic chemical biology research.

Use in Enzyme Inhibition Studies for Mechanistic Insight

There are no specific studies or data available that describe the use of this compound for enzyme inhibition studies aimed at providing mechanistic insight.

Advanced Analytical Methodologies for 3 Bromo 4 Fluorophenyl Acetate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental analytical tool for separating the components of a mixture. For a compound like 3-Bromo-4-fluorophenyl acetate (B1210297), different chromatographic methods are employed to assess purity and perform quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds. The development of a robust HPLC method for 3-Bromo-4-fluorophenyl acetate involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. ub.edu

A common approach utilizes a reverse-phase (RP) method, where the stationary phase is nonpolar and the mobile phase is polar. An octadecyl-bonded silica (B1680970) (C18) column is frequently chosen for its versatility in separating a wide range of organic molecules. google.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution, which may be buffered or contain additives like phosphoric acid to improve peak shape. google.comsielc.com Detection is often accomplished using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Expected Retention Time | ~5.8 minutes |

This method allows for the precise quantification of this compound and the separation of potential impurities, such as starting materials or side-products from its synthesis.

Gas Chromatography (GC) is highly effective for the analysis of volatile and semi-volatile compounds that are thermally stable. Given its structure, this compound is amenable to GC analysis for purity determination and the detection of volatile impurities. The technique separates compounds based on their boiling points and interactions with the stationary phase.

A typical GC method would employ a capillary column with a nonpolar or medium-polarity stationary phase, such as a dimethylpolysiloxane or a phenyl-substituted polysiloxane. scispace.com A temperature program is used to facilitate the elution of compounds with different volatilities. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

Table 2: Illustrative GC Method Parameters for this compound

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250°C |

| Temperature Program | 100°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Injection Mode | Split (50:1) |

This approach can effectively separate this compound from other volatile components in a sample, providing a reliable assessment of its purity.

Thin Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique used primarily for monitoring the progress of chemical reactions and for scouting appropriate solvent systems for larger-scale purifications like column chromatography. libretexts.orgchemistryhall.com The separation is based on the differential partitioning of components between the stationary phase (typically silica gel or alumina (B75360) coated on a plate) and the mobile phase. umich.edu

To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. umich.edu The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a nonpolar solvent (like hexane) and a moderately polar solvent (like ethyl acetate). The separated spots are visualized, commonly under UV light. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. A successful reaction is indicated by the consumption of the starting material spot and the appearance of a new product spot with a distinct Rf value.

Table 3: Hypothetical TLC Data for Monitoring Synthesis

| Compound | Rf Value (30% Ethyl Acetate in Hexane) |

| 3-Bromo-4-fluorophenol (B1273239) (Starting Material) | 0.45 |

| Acetic Anhydride (B1165640) (Starting Material) | ~0.80 (often runs with solvent front) |

| This compound (Product) | 0.65 |

By comparing the Rf values, a chemist can quickly assess the status of the reaction. chemistryhall.com

Hyphenated Techniques for Structural and Quantitative Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, most notably mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for both identifying and quantifying components in complex mixtures.

In GC-MS, after compounds are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the structure of the analyte. scispace.com For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions, such as the loss of the acetyl group. The isotopic pattern of bromine (approximately equal intensities for masses M and M+2) would also be a key identifying feature.

LC-MS provides similar structural information for compounds separated by HPLC. It is particularly useful for less volatile or thermally labile compounds and can be more readily applied to complex biological or environmental matrices.

Table 4: Expected Mass Spectral Data for this compound

| Ionization Mode | Expected m/z (Mass-to-Charge Ratio) | Interpretation |

| Electron Ionization (EI) | 234/236 | Molecular Ion [M]+• (showing Br isotope pattern) |

| Electron Ionization (EI) | 192/194 | [M - C₂H₂O]+• (Loss of ketene) |

| Electron Ionization (EI) | 113 | [C₆H₃FO]+• |

These techniques provide definitive structural confirmation, which is essential for unequivocal identification.

Development of Novel Detection Systems for Brominated and Fluorinated Aromatics

The increasing prevalence and environmental interest in halogenated aromatic compounds have spurred the development of novel detection systems with enhanced sensitivity and selectivity. While standard detectors are effective, research into new methods aims to overcome limitations and achieve lower detection limits.

One area of development is in elemental-specific detectors. For instance, Microwave-assisted Laser Induced Breakdown Spectroscopy (MW-LIBS) has been explored for the quantitative detection of fluorine and bromine in various samples. rsc.org This technique measures the molecular emission from species like CaF and CaBr, providing a direct measure of the halogen content. rsc.org

Another avenue involves the design of specific fluorescence probes and sensors. Research has focused on creating molecules that exhibit a change in fluorescence upon binding with fluoride (B91410) ions or interacting with specific aromatic structures. scinito.ai While not yet specific to this compound, these platforms represent a promising direction for creating highly selective detection systems for fluorinated and brominated aromatic compounds in the future. These advancements are critical for monitoring such compounds in environmental and biological systems. nih.govnih.gov

Future Research Directions and Emerging Trends for 3 Bromo 4 Fluorophenyl Acetate

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly prioritizing the development of environmentally benign synthetic methodologies, and the production of 3-Bromo-4-fluorophenyl acetate (B1210297) is no exception. Future research will likely focus on several key areas to improve the sustainability of its synthesis.

One significant trend is the move away from hazardous reagents and solvents. researchgate.netdovepress.com Traditional methods for the synthesis of fluorinated aromatic compounds can involve harsh conditions and toxic chemicals. dovepress.com Researchers are actively exploring alternatives that are safer and have a reduced environmental impact. This includes the use of more benign solvents, ideally from renewable resources, and reagents that are less toxic and produce fewer harmful byproducts. ucl.ac.ukucl.ac.uk